
VTP50469 mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VTP-50469 is a novel, potent, selective, orally-available MeninMLL1 inhibitor, being effectively against MLL-rearranged and NPM1c+ leukemia, selectively killing cell lines with MLLrearrangements and NPM1c+ mutations.
Wissenschaftliche Forschungsanwendungen
Preclinical Studies
-
Efficacy Against MLL-Rearranged Leukemias
In various studies, VTP50469 demonstrated significant efficacy against MLL-rearranged leukemia cell lines and patient-derived xenograft (PDX) models. For instance:- IC50 Values : VTP50469 exhibited an IC50 of 10 nM against the MV4;11 cell line (MLL-AF4) but >3 μM against Ewing sarcoma cell lines, indicating a selective potency against MLL-rearranged leukemias .
- Tumor Burden Reduction : In PDX models of MLL-rearranged acute myeloid leukemia and acute lymphoblastic leukemia, treatment with VTP50469 led to dramatic reductions in leukemia burden .
-
Chromatin Remodeling
The compound induces specific chromatin changes by displacing Menin from protein complexes and inhibiting chromatin occupancy of MLL at target genes. This results in altered gene expression profiles that favor differentiation over proliferation .
Data Table: Summary of Preclinical Findings
Case Studies
-
Ewing Sarcoma Models
Although VTP50469 showed limited activity against Ewing sarcoma xenografts, it significantly slowed tumor progression in several models. This highlights the specificity of the compound's action towards MLL-rearranged leukemias over other cancer types . -
Long-Term Survival in Animal Models
In studies involving mouse models of MLL-rearranged acute lymphoblastic leukemia, many treated mice remained disease-free for over a year post-treatment. This suggests that VTP50469 not only reduces tumor burden but may also lead to durable responses . -
Comparison with Other Inhibitors
Compared to other menin inhibitors like MI-503 and DOT1L inhibitors, VTP50469 exhibited superior potency and faster action in inducing apoptosis in MLL-r B-ALL cell lines .
Analyse Chemischer Reaktionen
Disruption of Protein Interactions
VTP50469 mesylate functions primarily by displacing Menin from high molecular weight protein complexes, leading to a reduction in MLL chromatin occupancy. This alteration in protein interactions results in significant changes in gene expression profiles associated with MLL-rearranged leukemias. The compound has a potent inhibitory constant (Ki) of 104 pM, indicating its high affinity for the Menin-MLL complex.
Inhibition of Cell Proliferation
Research indicates that VTP50469 inhibits cell proliferation in a concentration-dependent manner across various MLL-rearranged cell lines:
Cell Line | IC50 (nM) |
---|---|
MOLM13 | 13 |
THP1 | 37 |
NOMO1 | 30 |
ML2 | 16 |
EOL1 | 20 |
RS4;11 | 25 |
The compound has been shown to induce apoptosis in MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL) cell lines at early time points, while also promoting differentiation in acute myeloid leukemia (AML) cell lines after prolonged exposure .
Gene Expression Modulation
VTP50469 treatment leads to rapid downregulation of MLL-fusion driven gene expression. In studies involving MOLM13 and RS4;11 cells, significant suppression of target genes was observed within two days of treatment, with even more pronounced effects by day seven. Notable genes affected include HOXA3, MEIS1, and JMJD1C.
The following table summarizes the gene expression changes observed after VTP50469 treatment:
Gene Name | Expression Change (Fold) | Statistical Significance |
---|---|---|
HOXA3 | >2-fold | p < 0.05 |
MEIS1 | >2-fold | p < 0.05 |
JMJD1C | >2-fold | p < 0.05 |
These findings suggest that VTP50469 not only disrupts protein interactions but also significantly alters transcriptional programs critical for leukemia cell survival .
In Vivo Efficacy
In vivo studies have demonstrated that VTP50469 effectively reduces tumor growth in mouse models transplanted with MV4 cells (an MLL-rearranged leukemia model). Tumor size decreased in a dose-dependent manner when treated with varying doses of VTP50469 (15, 30, and 60 mg/kg) administered orally twice daily .
Eigenschaften
CAS-Nummer |
2169919-27-9 |
---|---|
Molekularformel |
C33H51FN6O7S2 |
Molekulargewicht |
726.9244 |
IUPAC-Name |
5-Fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide mesylate |
InChI |
InChI=1S/C32H47FN6O4S.CH4O3S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;1-5(2,3)4/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;1H3,(H,2,3,4)/t24-,26-; |
InChI-Schlüssel |
AAGLGJRTYJKLCY-LAORJRNVSA-N |
SMILES |
O=S(N[C@H]1CC[C@H](CN(CC2)CCC32CN(C4=NC=NC=C4OC5=CC=C(C=C5C(N(C(C)C)C(C)C)=O)F)C3)CC1)(C)=O.OS(=O)(C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VTP50469; VTP-50469; VTP 50469; VTP50469 mesylate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.